

4-Chloro-3,5-dimethylbenzoic acid derivatives and analogs

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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylbenzoic acid

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An In-Depth Technical Guide to **4-Chloro-3,5-dimethylbenzoic Acid**: Synthesis, Derivatives, and Therapeutic Applications

Abstract

4-Chloro-3,5-dimethylbenzoic acid serves as a privileged scaffold in modern medicinal chemistry. Its unique substitution pattern—a chlorine atom providing electronic and steric influence, and two methyl groups offering metabolic stability and lipophilicity—makes it a versatile starting point for the synthesis of diverse bioactive molecules. This guide provides a comprehensive overview of the synthesis of the core structure, the strategic development of its derivatives and analogs, and their applications across various therapeutic areas, including oncology, inflammation, and infectious diseases. We will delve into specific reaction protocols, analyze structure-activity relationships, and explore the underlying mechanisms of action that govern the pharmacological effects of these compounds.

The 4-Chloro-3,5-dimethylbenzoic Acid Core: A Foundation for Drug Discovery

The benzoic acid moiety is a cornerstone in drug design, and its strategic functionalization can profoundly influence biological activity. The **4-chloro-3,5-dimethylbenzoic acid** structure is particularly noteworthy. The chlorine atom at the para-position acts as a key electronic and steric modulator, often enhancing binding affinity to protein targets. The dimethyl groups at

positions 3 and 5 provide steric bulk, which can confer selectivity and hinder metabolic degradation, thereby improving the pharmacokinetic profile of derivative compounds.

This core is a vital intermediate for creating a wide array of Active Pharmaceutical Ingredients (APIs) targeting conditions from inflammatory diseases to microbial infections[1]. Its derivatives have been explored as potent and selective inhibitors for various enzymes and as modulators of critical signaling pathways[2].

Synthesis and Derivatization Strategies

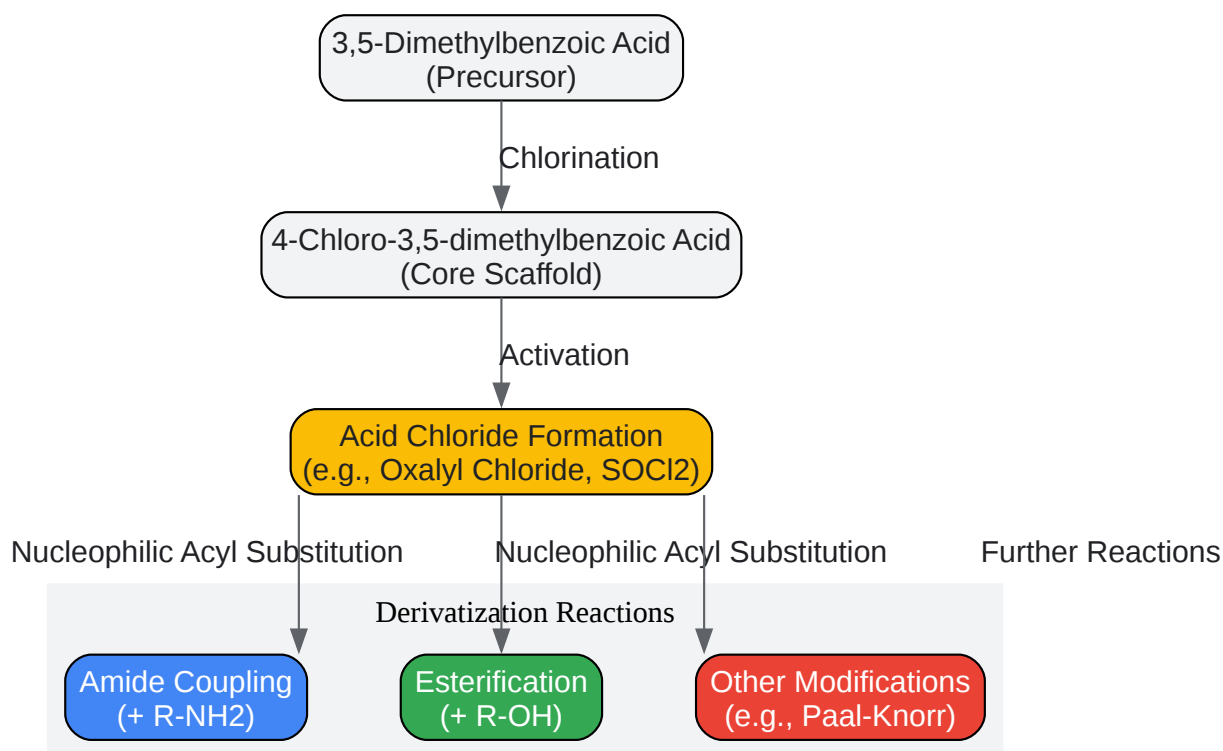
The synthetic utility of the scaffold is rooted in the reactivity of its carboxylic acid group, which allows for straightforward derivatization into amides, esters, and other functional groups[2].

Synthesis of the Core Scaffold

The synthesis of the parent benzoic acid can be achieved through the oxidation of the corresponding methyl group on a toluene precursor. For instance, a common method for generating benzoic acids is the oxidation of a toluene derivative using a strong oxidizing agent like potassium permanganate[3]. The production of 3,5-dimethylbenzoic acid often starts from mesitylene, which undergoes a controlled oxidation reaction[4]. Subsequent chlorination steps, which can be complex, are then required to introduce the chlorine atom at the 4-position.

Key Derivatization Workflow

The most common and effective strategy for creating analogs involves activating the carboxylic acid, typically by converting it into a more reactive acyl chloride. This intermediate can then be coupled with a wide range of nucleophiles (amines, alcohols) to generate diverse libraries of compounds.



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Caption: General workflow for the synthesis and derivatization of **4-Chloro-3,5-dimethylbenzoic acid**.

Therapeutic Applications and Biological Activity of Derivatives

The structural versatility of the **4-chloro-3,5-dimethylbenzoic acid** scaffold has enabled its application in developing agents for a multitude of diseases.

Anticancer Agents

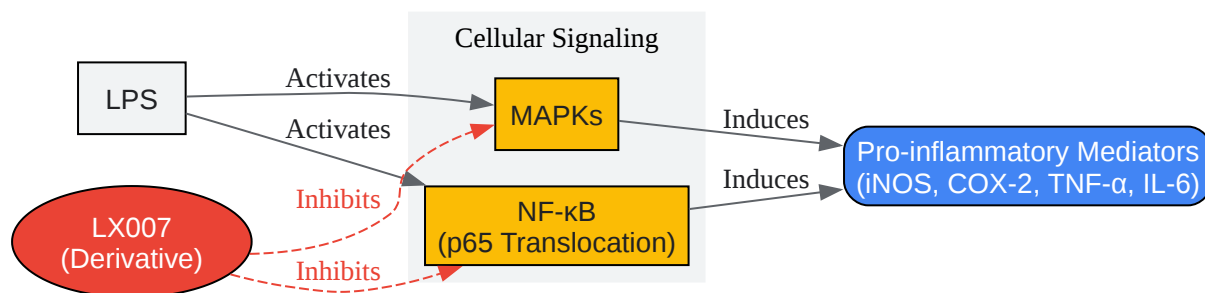
Derivatives of this benzoic acid have shown significant promise in oncology. By modifying the core structure, researchers have developed potent inhibitors of key cancer-related targets.

- **EGFR Tyrosine Kinase Inhibitors:** New derivatives, including 1,3,4-oxadiazoles and hydrazine-1-carbothioamides, have been synthesized from 4-amino-3-chloro benzoate esters.[5]. One notable compound, N5a, demonstrated significant cytotoxicity in lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines by targeting the Epidermal Growth Factor Receptor (EGFR) and inducing apoptosis through the activation of caspases 3 and 8[5].
- **Inhibition of Cancer Stem Cells:** Analogs of diffractaic acid, which incorporates a similar substituted benzoic acid motif, have been developed to suppress colorectal cancer stem cell potential[6]. These compounds act by targeting ALDH1 and inhibiting critical survival pathways, including WNT, STAT3, and NF- κ B[6].
- **General Antiproliferative Activity:** Other derivatives, such as those featuring a 2,5-dimethyl-1H-pyrrol-1-yl substitution, exhibit anticancer properties by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in breast and lung cancer cells[7].

Anti-inflammatory Agents

Chronic inflammation is implicated in numerous diseases. The development of potent anti-inflammatory agents is a key area of research where this scaffold has proven valuable.

- **Inhibition of Microglial Activation:** A novel derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells[8]. LX007 significantly inhibits the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6).
- **Mechanism of Action:** The anti-inflammatory effects of LX007 are achieved by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and preventing the nuclear translocation of NF- κ B p65, a master regulator of the inflammatory response[8].



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Caption: Mechanism of action for anti-inflammatory derivative LX007.

Other Therapeutic Areas

The application of these derivatives extends beyond oncology and inflammation.

Derivative Class	Therapeutic Area	Target/Mechanism	Key Findings	Reference
4-amino-5-chloro-2-methoxybenzoic acid esters	CNS / GI Disorders	5-HT4 Receptor Agonist/Antagonist	Compounds exhibit nanomolar affinity (e.g., $K_i = 0.26$ nM) for the 5-HT4 receptor.	[9]
2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acids	Antidiabetic	α -glucosidase & α -amylase Inhibition	Compound 3c was 5-fold more potent against α -glucosidase than the standard drug acarbose.	[10]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives	Antimicrobial	Undefined	Showed moderate activity against Gram-positive bacteria and <i>C. albicans</i> .	[11]
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid	Metabolic Disorders	GPR35 Agonist	Acts as an agonist for the G protein-coupled receptor 35.	[7]

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis of derivatives, starting with the crucial activation of the carboxylic acid. Trustworthiness in synthesis relies on robust and reproducible methods.

Protocol 1: Activation via Acid Chloride Formation

This protocol describes the conversion of the benzoic acid to its more reactive acyl chloride intermediate using oxalyl chloride. This is a critical first step for many coupling reactions.

Materials:

- **4-Chloro-3,5-dimethylbenzoic acid**
- Anhydrous Dichloromethane (DCM)
- Oxalyl chloride
- N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

- In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of **4-Chloro-3,5-dimethylbenzoic acid** in anhydrous DCM.
- Add a catalytic amount (1-2 drops) of DMF to the solution[2].
- Cool the mixture to 0 °C using an ice bath.
- Slowly add 2.0 equivalents of oxalyl chloride dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
- Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
- The resulting crude 4-chloro-3,5-dimethylbenzoyl chloride should be used immediately in the subsequent step without further purification to prevent degradation[2].

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the coupling of the activated acyl chloride with a representative primary amine to form an amide derivative.

Materials:

- Crude 4-chloro-3,5-dimethylbenzoyl chloride (from Protocol 1)
- Primary amine (e.g., aniline or benzylamine)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine as a base
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- Dissolve the crude 4-chloro-3,5-dimethylbenzoyl chloride in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.
- In a separate flask, dissolve 1.1 equivalents of the desired primary amine and 1.5 equivalents of TEA in anhydrous DCM.
- Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure amide derivative.

Conclusion and Future Perspectives

4-Chloro-3,5-dimethylbenzoic acid and its analogs represent a highly valuable and versatile class of compounds in drug discovery. The strategic placement of the chloro and dimethyl substituents on the benzoic acid ring provides a robust scaffold for developing potent and selective modulators of various biological targets. The demonstrated success in areas like oncology and anti-inflammation highlights the therapeutic potential of this chemical family.

Future research should focus on expanding the diversity of the derivative libraries, exploring novel therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The application of computational modeling and in silico screening will further accelerate the identification of new analogs with enhanced efficacy and safety profiles, solidifying the role of this scaffold in the development of next-generation therapeutics[10].

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